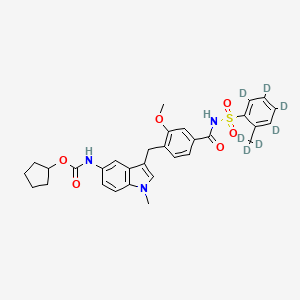
Tebipenem Tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tebipenem Tetrahydrate is a carbapenem antibiotic, an area of significant interest due to its potential against multidrug-resistant Gram-negative pathogens. It is a prodrug, converted into its active form, tebipenem, upon administration, designed to improve oral bioavailability and stability (Eckburg et al., 2019).
Synthesis Analysis
The synthesis of Tebipenem's side chain has been achieved starting from benzylamine and epichlorohydrin, involving a series of reactions including ring-opening substitution and N-alkylation, among others, leading to an improved synthesis method with advantages such as mild reaction conditions and cost-effectiveness (Zhou Jiang-fen, 2014).
Molecular Structure Analysis
Vibrational spectroscopy (FT-IR, Raman) combined with DFT analysis has provided insights into the structure of Tebipenem and its ester. The optimized conformations, geometric structures, and spectral properties highlight the differences between Tebipenem and its ester, contributing to our understanding of its molecular structure (M. Paczkowska et al., 2017).
Chemical Reactions and Properties
Studies focusing on the biochemical properties of carbapenems related to Tebipenem have shown increased stability to hydrolysis by renal dehydropeptidases and β-lactamases, along with strong binding to essential penicillin-binding proteins (PBPs). This underlines the chemical robustness and efficacy of Tebipenem and related compounds against bacteria (Youjun Yang et al., 1999).
Physical Properties Analysis
The physical properties of Tebipenem, particularly its oral bioavailability and stability, are enhanced in its prodrug form, Tebipenem Pivoxil Hydrobromide. The pharmacokinetics studies reveal that this formulation allows for effective oral administration, showing linear and dose-proportional plasma concentrations, which are crucial for treating infections caused by MDR Enterobacteriaceae (Eckburg et al., 2019).
Aplicaciones Científicas De Investigación
In Vitro Activity Against Gram-Positive Clinical Isolates
Tebipenem, an orally bioavailable carbapenem, has been studied for its in vitro activity against Gram-positive isolates associated with clinical infections, such as methicillin-susceptible Staphylococcus aureus (MSSA) and Enterococcus faecalis. This study suggests that tebipenem may be effective in treating urinary tract infections caused by these organisms, offering broader coverage against Gram-negative and -positive organisms (Arends et al., 2021).
Activity Against Fastidious Organisms from Respiratory Tract Infections
Another study evaluated tebipenem's in vitro activity against various fastidious organisms recovered from community-acquired respiratory tract infections, including Haemophilus influenzae and Streptococcus pneumoniae. The findings support the development of tebipenem as an oral option for combating respiratory tract infections caused by these organisms (Arends et al., 2021).
Potential as Oral Transition Therapy
Tebipenem's potential as an oral transition therapy from intravenous ertapenem therapy for Escherichia coli, a common uropathogen, was explored. This study indicates tebipenem's role within the antibiotic stewardship paradigm, offering a transition from intravenous to oral antibiotic therapy (VanScoy et al., 2023).
Pharmacokinetics-Pharmacodynamics for Efficacy Against Enterobacteriaceae
Research on tebipenem's pharmacokinetics-pharmacodynamics (PK-PD) against Enterobacteriaceae in a one-compartment in vitro infection model supports its use in designing pre-clinical studies and clinical studies for complicated urinary tract infections (VanScoy et al., 2019).
Pharmacodynamics for Multidrug-Resistant Gram-Negative Infections
Tebipenem pivoxil HBr, the active moiety of tebipenem, is being developed for the treatment of complicated urinary tract infections in adults. Studies in a neutropenic murine thigh infection model suggest its efficacy against Enterobacteriaceae strains with various resistance mechanisms (McEntee et al., 2019).
Safety And Hazards
Tebipenem is not considered hazardous according to the 2012 OSHA Hazard Communication Standard6. However, it is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure7.
Direcciones Futuras
Tebipenem has shown potent activity against Neisseria gonorrhoeae and other enteric pathogens, and there are ongoing efforts to further study tebipenem for the treatment of multidrug-resistant Gram-negative infections8910. It is currently in development for the treatment of complicated urinary tract infections11.
Propiedades
Número CAS |
936010-57-0 |
|---|---|
Nombre del producto |
Tebipenem Tetrahydrate |
Fórmula molecular |
C₁₆H₂₉N₃O₈S₂ |
Peso molecular |
455.55 |
Sinónimos |
(4R,5S,6S)-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic Acid Tetrahydrate; [4R-[4α,5β,6β(R*)]]-3-[[1-(4,5-Dihydro-2-thiazolyl)-3-azetidinyl]thio]-6-(1-hydroxyethy |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



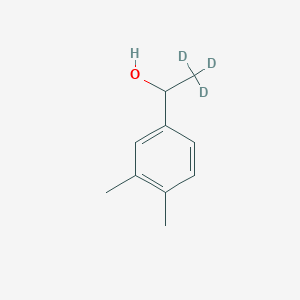
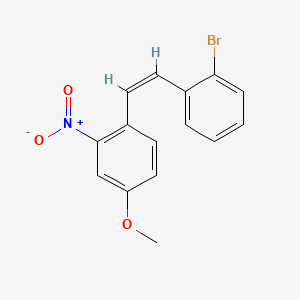
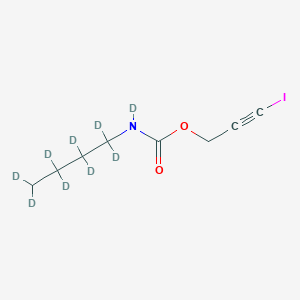
![1-[[2-(2,4-Dichlorophenyl)-4-(2,2,3,3,3-pentadeuteriopropyl)-1,3-dioxolan-2-yl]methyl]-1,2,4-triazole](/img/structure/B1141242.png)
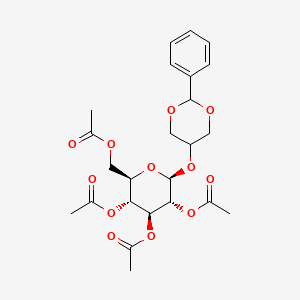
![Poly[4,5-difluoro-2,2-bis(trifluoromethyl)-1,3-dioxole-CO-tetrafluoroethylene]](/img/structure/B1141247.png)
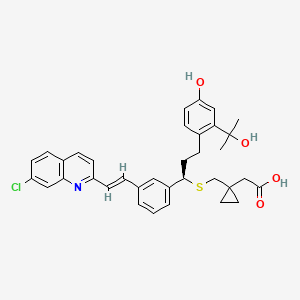
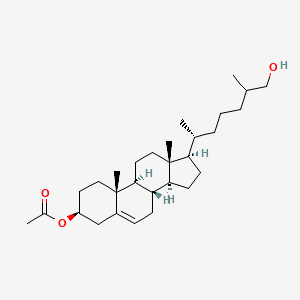
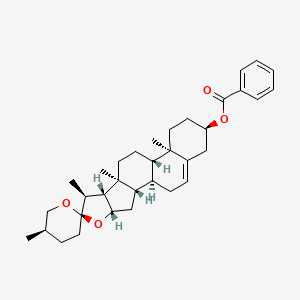
![(1S)-3-[3-(3-Isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-exo-8-azabicyclo[3.2.1]oct-8-yl]-1-phenyl-1-p](/img/structure/B1141255.png)
